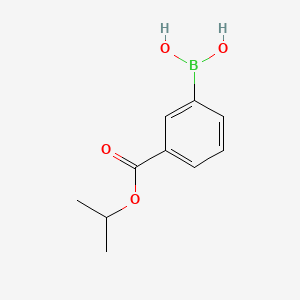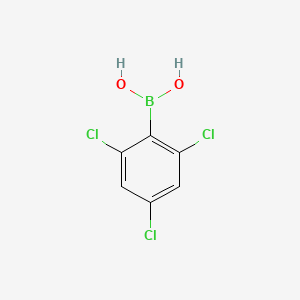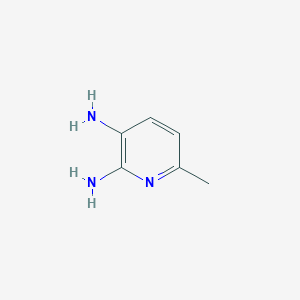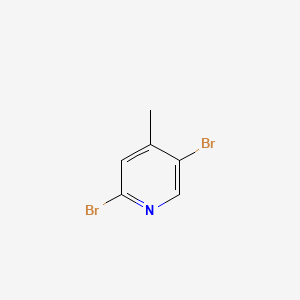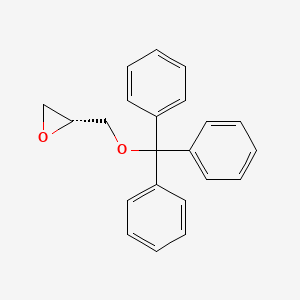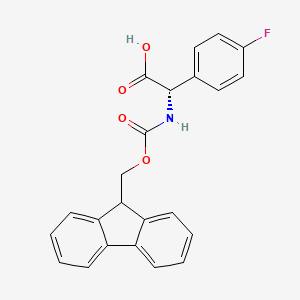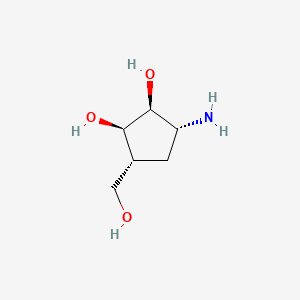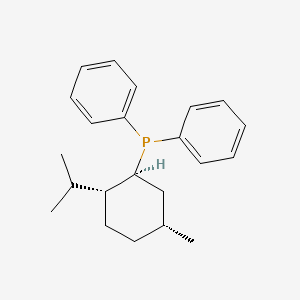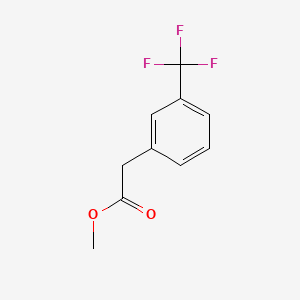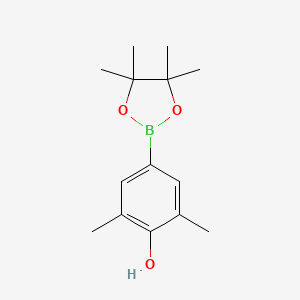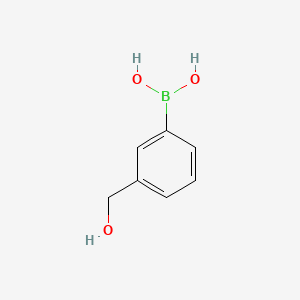
2-(2-Chlorophenoxy)Ethylamine
Descripción general
Descripción
2-(2-Chlorophenoxy)Ethylamine is a chemical compound that has been studied for various applications, including its potential as a sigma receptor ligand, a monoamine oxidase inhibitor, and as a part of various synthetic pathways for producing novel organic molecules. The compound is characterized by the presence of a 2-chlorophenoxy group attached to an ethylamine moiety.
Synthesis Analysis
The synthesis of compounds related to 2-(2-Chlorophenoxy)Ethylamine has been explored in several studies. For instance, a novel class of sigma ligands, which includes structures derived from high-affinity sigma receptor ligands, has been synthesized, demonstrating the potential for creating superpotent sigma ligands with subnanomolar affinity . Another study focused on the synthesis of a monoamine oxidase inhibitor, which showed potent inhibition both in vitro and in vivo, indicating the compound's effectiveness in increasing serotonin levels in the brain . Additionally, the synthesis of chiral amines as chiral auxiliaries for diastereoselective alkylation has been reported, showcasing the versatility of related compounds in synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Chlorophenoxy)Ethylamine has been determined using various techniques, including X-ray diffraction. For example, the crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine was elucidated, revealing a monoclinic space group and specific interatomic distances and angles . In another study, the crystal and molecular structure of two polymorphs of a related compound was analyzed, showing that the molecular geometries are consistent across polymorphs and that hydrogen bonding plays a significant role in the crystal packing .
Chemical Reactions Analysis
The reactivity of 2-(2-Chlorophenoxy)Ethylamine-related compounds has been investigated in the context of various chemical reactions. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved a reaction between the lithium salt of ethyl cyanoacetate and a specific chlorobenzohydroximoyl fluoride, leading to a compound that exists as the enamine tautomer in the solid state . Another study described the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate, which forms a six-membered ring with a boat conformation and features intra- and intermolecular hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Chlorophenoxy)Ethylamine and related compounds have been characterized through various analytical techniques. For example, a study on a novel ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate provided insights into its structure using FT-IR, NMR, and ESI-MS spectroscopic techniques, and its potential as an insect growth regulator was evaluated . Additionally, the antioxidant and antimicrobial activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were assessed, and its molecular structure was confirmed by X-ray diffraction studies .
Aplicaciones Científicas De Investigación
Cholesterol Biosynthesis Inhibition
2-(2-Chlorophenoxy)Ethylamine and its derivatives have been identified as inhibitors of cholesterol biosynthesis in vitro. Specific amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines exhibited greater inhibitory activity than clofibrate, a known agent in lipid regulation (Rossi, Diamantini, & Pescador, 1989).
Monoamine Oxidase Inhibition
Compounds related to 2-(2-Chlorophenoxy)Ethylamine have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with the breakdown of neurotransmitters. N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound in this category, showed potent MAO inhibition in vitro and increased serotonin levels in the brain (Fuller, 1968).
Plant Growth Regulation
Research has explored the impact of 2,4-dichlorophenoxyethylamine, a related compound, on plant growth. This compound was metabolized in pea and wheat tissues to various derivatives, influencing plant growth and development (Nash, Smith, & Wain, 1968).
Sigma Receptor Binding
N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, part of this chemical group, have been identified as having high affinity for sigma receptors. These receptors are involved in several physiological processes and the understanding of their role could lead to therapeutic advances (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Synthesis of N-Substituted 1-Aminoindoles
An electrochemical method involving N-Substituted 2-(ortho-nitrosophenyl)ethylamines, a category including 2-(2-Chlorophenoxy)Ethylamine, has been developed for synthesizing N-substituted 1-aminoindoles, important in various chemical syntheses (Frontana-Uribe, Moinet, & Toupet, 1999).
Metabolic Fate in Organisms
Studies have examined the metabolic fate of experimental MAO inhibitors like N-cyclopropyl-2-chlorophenoxyethylamine in animals and humans, revealing insights into how these compounds are processed and eliminated in biological systems (Sullivan, Billings, Fasola, & Mcmahon, 1971).
Safety And Hazards
2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNYPMMDVRKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370946 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)Ethylamine | |
CAS RN |
26378-53-0 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


